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Compound of Interest

Compound Name: (s)-Atrolactic acid

Cat. No.: B077762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(S)-Atrolactic acid, a chiral α-hydroxy acid, serves as a valuable building block in asymmetric

synthesis, particularly in the development of pharmaceuticals. Its stereogenic center and

versatile functional groups make it an important intermediate for introducing chirality into

complex molecules. This technical guide provides a comprehensive overview of the core

chemical properties and structural features of (S)-Atrolactic acid, supported by experimental

data and methodologies.

Chemical Structure and Properties
(S)-Atrolactic acid, systematically named (2S)-2-hydroxy-2-phenylpropanoic acid, possesses

a stereogenic quaternary carbon atom bonded to a carboxyl group, a hydroxyl group, a methyl

group, and a phenyl group. This specific spatial arrangement, designated as (S) according to

the Cahn-Ingold-Prelog priority rules, is crucial for its application in stereoselective synthesis.

The presence of both a carboxylic acid and a hydroxyl group allows (S)-Atrolactic acid to

participate in a variety of chemical transformations, including esterification, amidation, and

oxidation/reduction reactions, making it a versatile synthon in organic chemistry.

Table 1: General and Physicochemical Properties of (S)-
Atrolactic Acid
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Property Value Reference(s)

IUPAC Name
(2S)-2-hydroxy-2-

phenylpropanoic acid

Synonyms
(S)-(+)-Atrolactic acid, (S)-2-

Phenyllactic acid

CAS Number 13113-71-8

Molecular Formula C₉H₁₀O₃

Molecular Weight 166.17 g/mol

Appearance
White to off-white crystalline

solid

Melting Point 115 °C

pKa (25°C) 3.467 (for the racemic mixture)

Table 2: Solubility Profile of Atrolactic Acid
Solvent Solubility Reference(s)

Water Soluble

Ethanol Soluble

Diethyl Ether Soluble

Petroleum Ether Slightly soluble

Experimental Protocols
Synthesis of (S)-Atrolactic Acid
The enantioselective synthesis of (S)-Atrolactic acid is critical for its use in pharmaceutical

applications. One common strategy involves the stereospecific conversion of a readily available

chiral precursor. An example is the synthesis from L-phenylalanine, which proceeds with

retention of configuration through a double SN2 mechanism.

Protocol: Stereospecific Synthesis from L-Phenylalanine
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Diazotization: L-phenylalanine is treated with an aqueous solution of sodium nitrite (NaNO₂)

in the presence of a strong mineral acid, such as sulfuric acid (H₂SO₄), at low temperatures

(typically 0-5 °C). This in-situ generation of nitrous acid leads to the diazotization of the

primary amine.

Hydrolysis: The resulting diazonium salt is unstable and undergoes nucleophilic substitution

by water, leading to the formation of (S)-2-hydroxy-3-phenylpropanoic acid with retention of

stereochemistry.

Purification: The product is then extracted from the aqueous solution using an organic

solvent and purified by recrystallization.

Note: While this provides a general outline, specific reaction conditions, concentrations, and

purification methods would need to be optimized based on literature procedures.

Analytical Characterization
The purity and stereochemical integrity of (S)-Atrolactic acid are typically confirmed using a

combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment of

the hydrogen atoms in the molecule. Key signals include those for the aromatic protons of

the phenyl group, the methyl protons, and the hydroxyl proton. The exact chemical shifts and

coupling constants can be influenced by the solvent and concentration.[1]

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms

present. Distinct signals are expected for the carboxyl carbon, the quaternary carbon, the

carbons of the phenyl ring, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule, confirming its identity. The mass spectrum of atrolactic acid is available in public

databases such as the NIST WebBook.[2]
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Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric purity of (S)-Atrolactic acid, chiral HPLC is the method of

choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the

two enantiomers, leading to their separation.

General Protocol for Chiral HPLC Analysis:

Column Selection: A suitable chiral column, such as one based on polysaccharide

derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD) or macrocyclic glycopeptides, is chosen.

[3]

Mobile Phase: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a

polar modifier (e.g., isopropanol or ethanol), is used. For acidic compounds like atrolactic

acid, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) is often

necessary to improve peak shape and resolution.[3]

Detection: A UV detector is commonly used for detection, with the wavelength set to an

absorbance maximum of the phenyl group (around 254 nm).[4]

Analysis: The retention times of the (S) and (R) enantiomers are compared to those of

known standards to determine the enantiomeric excess (ee) of the sample.

Application in Drug Development: A Chiral Building
Block
(S)-Atrolactic acid's primary role in drug development is as a chiral building block. Its

predefined stereochemistry is transferred to the final drug molecule, which is crucial as different

enantiomers of a drug can have vastly different pharmacological activities and toxicities.[5][6]

One area where chiral α-hydroxy acids are utilized is in the synthesis of complex molecules like

statins, which are cholesterol-lowering drugs. While a direct synthesis of a specific commercial

drug using (S)-Atrolactic acid is not readily found in publicly available literature, the general

synthetic strategies for these types of molecules often involve the use of similar chiral

precursors to construct the key stereocenters.
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Below is a conceptual workflow illustrating the role of a chiral building block like (S)-Atrolactic
acid in the synthesis of a hypothetical chiral drug.

Asymmetric Synthesis of Chiral Drug Quality Control

Achiral Starting Materials (S)-Atrolactic Acid
(Chiral Building Block)

Stereoselective Reaction
Chiral Intermediate

Incorporation of Chirality
Final Chiral Drug

Further Synthetic Steps
Purity & Enantiomeric Excess

(NMR, MS, Chiral HPLC)

Click to download full resolution via product page

Figure 1. Conceptual workflow for the use of (S)-Atrolactic acid as a chiral building block in

drug synthesis.

This diagram illustrates how an achiral starting material can be reacted with a chiral building

block like (S)-Atrolactic acid in a stereoselective manner to produce a chiral intermediate. This

intermediate, now containing the desired stereochemistry, undergoes further synthetic

transformations to yield the final chiral drug. Throughout the process, analytical techniques are

employed to ensure the chemical purity and enantiomeric excess of the products. This

approach is fundamental in modern pharmaceutical chemistry for the efficient and controlled

synthesis of single-enantiomer drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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